molecular formula C20H21ClN4O4 B11097752 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B11097752
M. Wt: 416.9 g/mol
InChI Key: NDXCGXGPHBHHCQ-YDZHTSKRSA-N
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Description

3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and chloro functional groups in its structure suggests it may exhibit interesting reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-4-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N-(4-isopropylphenyl)butanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

3-chloro-4-nitro-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H21ClN4O4/c1-12(2)14-4-7-16(8-5-14)22-19(26)10-13(3)23-24-20(27)15-6-9-18(25(28)29)17(21)11-15/h4-9,11-12H,10H2,1-3H3,(H,22,26)(H,24,27)/b23-13+

InChI Key

NDXCGXGPHBHHCQ-YDZHTSKRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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